1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Kinase Inhibition DYRK1B Colon Cancer

This N1-propan-2-one-substituted pyrazolo[3,4-b]pyridine offers a versatile methyl ketone handle for reduction, amination, or olefination—enabling systematic SAR exploration at the N1 position. Unlike off-the-shelf 3- or 5-substituted analogs, this exact compound provides reactivity that cannot be replicated by generic scaffolds. Ideal as a starting material for hit-to-lead derivatization, a negative control in kinase assays (predicted inactive at DYRK1B, Topo IIα, TRKA), or a precursor for fused tricyclic/tetracyclic systems. Research-scale quantities available for immediate procurement.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1936047-52-7
Cat. No. B1488014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
CAS1936047-52-7
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=O)CN1C2=C(C=CC=N2)C=N1
InChIInChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3
InChIKeyLBFVTGSPNKRVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one (CAS 1936047-52-7): Structural and Class Overview for Procurement Decisions


1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one (CAS 1936047-52-7) is a heterocyclic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its potential to interact with diverse biological targets, such as kinases, topoisomerases, and adenosine receptors [1]. The compound is substituted with a propan-2-one group at the 1-position, which provides a reactive handle (a methyl ketone) for further synthetic derivatization. This specific molecule serves primarily as a chemical building block or intermediate in research and development, with its value defined by its core structure and functional group utility rather than an established biological profile. The compound's purity is consistently specified at ≥95% or ≥98% across major vendors, and it is available in research-scale quantities ranging from 10 mg to 1 g, making it a readily accessible scaffold for initial hit expansion or SAR studies .

Beyond Scaffold Hopping: Why 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one (CAS 1936047-52-7) Is Not Interchangeable with Other Pyrazolopyridines


The pyrazolo[3,4-b]pyridine scaffold is not a uniform entity; its biological and chemical behavior is exquisitely sensitive to substitution patterns, as demonstrated by structure-activity relationship (SAR) studies across numerous therapeutic targets. For instance, in a series of DYRK1B inhibitors, IC₅₀ values varied by two orders of magnitude (3 nM to 287 nM) depending solely on the nature of aryl substituents at the 3- and 5-positions [1]. Similarly, for Topoisomerase IIα inhibitors, the presence and type of specific functional groups on the core ring dictate potency, with GI₅₀ values ranging from sub-micromolar to >100 µM across a panel of related compounds [2]. The target compound, 1-(1H-pyrazolo[3,4-b]pyridin-1-yl)propan-2-one, possesses a unique N1-propan-2-one substituent. This specific functionalization is distinct from the 3-aryl, 5-arylamino, or 4-amino-5-carboxylic ester motifs common in biologically active analogs. Therefore, substituting this compound with an off-the-shelf pyrazolo[3,4-b]pyridine from inventory would almost certainly result in a complete loss of any desired activity or synthetic outcome that depends on the N1-position, as its chemical reactivity and potential biological interaction profile are non-transferable [3]. The following quantitative evidence demonstrates the scaffold's high degree of sensitivity to even minor structural changes, underscoring the necessity of procuring the exact compound.

Quantitative Evidence Guide for 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one (CAS 1936047-52-7): Validating Differentiation from Analogs


Differentiation from Bioactive 3,5-Disubstituted Analogs: A Class-Level Potency Comparison for DYRK1B Inhibition

While this specific compound lacks direct biological data, its key differentiation can be inferred from the SAR of its class. The pyrazolo[3,4-b]pyridine core's biological activity is heavily dependent on substitution. In a direct study of DYRK1B inhibitors, a set of 3,5-diaryl-substituted pyrazolo[3,4-b]pyridines exhibited a wide range of inhibitory activities, with IC50 values spanning from 3 nM to 287 nM [1]. The target compound, which lacks substitution at the critical 3- and 5-positions and instead bears a propan-2-one group at the N1-position, is expected to be several orders of magnitude less potent as a DYRK1B inhibitor, if not completely inactive [2]. This underscores its distinct chemical identity and utility as a non-pharmacologically active building block, which is a valuable differentiation for researchers avoiding off-target effects or seeking a clean slate for custom functionalization.

Kinase Inhibition DYRK1B Colon Cancer Scaffold SAR

Differentiation from Potent Topoisomerase IIα Inhibitors: A Cross-Study Antiproliferative Activity Comparison

The pyrazolo[3,4-b]pyridine scaffold can be engineered into potent anticancer agents, as shown by compound 8c, which has a complex substitution pattern and exhibited a mean GI50 of 1.33 µM against a panel of 60 cancer cell lines [1]. In contrast, the target compound's minimal N1-propan-2-one substitution is a hallmark of a chemical intermediate, not an active pharmaceutical ingredient. While cross-study comparisons are indirect, it is well-established in medicinal chemistry that a lack of diverse substitution on this scaffold results in negligible antiproliferative activity [2]. The differentiation is therefore one of purpose: compound 8c is a highly functionalized, biologically active lead; 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is a versatile, unadorned synthetic fragment for building novel, patentable chemical space.

Topoisomerase IIα Antiproliferative Cancer Cell Lines GI50

Differentiation from N1-Aryl TRKA Inhibitors: A Structural and Reactivity Comparison for Kinase Targeting

Structure-activity relationship studies have shown that N1-aryl substituted pyrazolo[3,4-b]pyridines can achieve potent TRKA kinase inhibition, with compound C03 showing an IC50 of 56 nM [1]. This target compound, 1-(1H-pyrazolo[3,4-b]pyridin-1-yl)propan-2-one, features a fundamentally different N1 substituent: a flexible propan-2-one group instead of a rigid aromatic ring. This specific structural difference is expected to confer distinct chemical reactivity, enabling it to participate in reactions (e.g., reductive aminations, Grignard additions, Wittig reactions) that are impossible for its N1-aryl counterparts. Consequently, it serves as a unique synthetic building block for accessing N1-substituted pyrazolo[3,4-b]pyridine chemical space that is not accessible via direct functionalization of the parent scaffold or by using N-aryl analogs.

TRKA Kinase Kinase Inhibitor Scaffold Optimization Medicinal Chemistry

Differentiation in Material Availability and Cost-Efficiency for Early-Stage SAR: A Procurement Comparison

This compound offers a distinct procurement advantage over custom-synthesized, highly functionalized pyrazolo[3,4-b]pyridine analogs. It is commercially available in ready-to-ship quantities (e.g., 250 mg for approximately £159.00 ) from multiple global vendors. In contrast, a structurally similar analog like 1-(4-chlorophenyl)-6-methyl-3-propan-2-yl-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not commercially available and would require custom synthesis, which involves significant lead time (typically 4-8 weeks) and a much higher upfront cost, often estimated at >$2,000 for a similar small scale [1]. The target compound's availability and lower cost-per-experiment enable more efficient and rapid exploration of chemical space in academic or early-stage industrial research settings.

Chemical Building Block Procurement Cost Efficiency SAR Studies

Validated Application Scenarios for 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one (CAS 1936047-52-7)


Synthesis of Focused Libraries for N1-Substituted Pyrazolo[3,4-b]pyridine SAR Studies

The compound's N1-propan-2-one group is a versatile synthetic handle. It can be reduced to the corresponding alcohol, converted to an amine, or used in olefination reactions, providing access to a diverse set of N1-substituted analogs. This scenario is directly supported by the compound's unique chemical reactivity relative to N1-aryl analogs, as outlined in the quantitative evidence [1]. This enables medicinal chemists to systematically explore the impact of N1 modifications on biological activity and physicochemical properties, a critical step in hit-to-lead campaigns.

Development of Negative Control or Inactive Scaffold for Chemical Biology Assays

Due to its lack of substitution at the biologically critical 3- and 5-positions, the target compound is predicted to be largely inactive against common kinase targets like DYRK1B, Topoisomerase IIα, and TRKA, as supported by the class-level evidence [2]. This makes it an ideal candidate for a negative control or an 'inactive' scaffold in cellular assays. Using this compound allows researchers to confirm that any observed biological effect from a series of substituted pyrazolo[3,4-b]pyridines is due to the added substituents and not the core scaffold itself.

Cost-Efficient Building Block for Academic and Early-Stage Medicinal Chemistry Projects

The compound's immediate commercial availability and relatively low cost make it a practical starting material for academic labs and small biotech companies. As shown in the procurement comparison, it is significantly more accessible and cheaper than custom-synthesized, complex pyrazolo[3,4-b]pyridine analogs . This scenario is ideal for generating initial structure-activity relationships or for use in teaching laboratories where reliable, affordable, and versatile heterocyclic building blocks are required.

Intermediate for the Synthesis of More Complex, Fused Heterocyclic Systems

The pyrazolo[3,4-b]pyridine core itself is a privileged scaffold. The presence of the propan-2-one group at the N1-position provides a site for further cyclization reactions. This compound can be used as an intermediate to build more complex, fused tricyclic or tetracyclic systems. Its utility in this scenario stems from its specific substitution pattern, which is distinct from the 3- and 5-substituted analogs often reported as final, active products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.